molecular formula C19H19N3O4 B11534751 methyl 4-[(E)-(2-{[(2,6-dimethylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[(2,6-dimethylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B11534751
M. Wt: 353.4 g/mol
InChI Key: IPSMGTQNBJRPHJ-RGVLZGJSSA-N
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Description

METHYL 4-[(E)-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOATE is a complex organic compound that belongs to the class of benzoates It is characterized by its intricate structure, which includes a benzoate ester linked to a substituted phenyl group through a carbamoylformamidoimino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(E)-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of methanol and benzoic acid in the presence of a strong acid to form methyl benzoate . This intermediate can then undergo further reactions to introduce the 2,6-dimethylphenylcarbamoyl and formamidoimino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(E)-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 4-[(E)-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-[(E)-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[(E)-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOATE is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler benzoates

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(2,6-dimethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C19H19N3O4/c1-12-5-4-6-13(2)16(12)21-17(23)18(24)22-20-11-14-7-9-15(10-8-14)19(25)26-3/h4-11H,1-3H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

IPSMGTQNBJRPHJ-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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